Lipophilicity (XLogP3) Comparison with Positional Isomers
The target compound exhibits an XLogP3 of 5.3, compared to 4.6 for the related P2X7-active compound [2-chloro-3-(trifluoromethyl)phenyl]-(4-methyl-1-phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methanone (CID 86271759, ChEMBL3901310) [1]. This 0.7 log-unit increase in lipophilicity translates to approximately a 5-fold higher predicted octanol-water partition coefficient, which can enhance membrane permeability and central nervous system penetration for the target compound relative to analogs bearing different heterocyclic cores or substitution patterns [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 |
| Comparator Or Baseline | CID 86271759: XLogP3 = 4.6 |
| Quantified Difference | ΔXLogP3 = 0.7 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane diffusion and blood-brain barrier permeability, which is critical for CNS-targeted P2X7 antagonist programs.
- [1] PubChem Compound Summary for CID 71628646 and CID 86271759. National Center for Biotechnology Information, 2025. View Source
